molecular formula C5H6O3 B13827144 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone CAS No. 4247-30-7

4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone

Cat. No.: B13827144
CAS No.: 4247-30-7
M. Wt: 114.10 g/mol
InChI Key: YQTVQKUILKIULC-UHFFFAOYSA-N
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Description

4-(oxiran-2-yl)oxetan-2-one is an organic compound that features both an oxirane (epoxide) and an oxetane ring. These two rings are notable for their strained structures, which impart unique reactivity and properties to the compound. The presence of these rings makes 4-(oxiran-2-yl)oxetan-2-one a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Properties

CAS No.

4247-30-7

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

4-(oxiran-2-yl)oxetan-2-one

InChI

InChI=1S/C5H6O3/c6-5-1-3(8-5)4-2-7-4/h3-4H,1-2H2

InChI Key

YQTVQKUILKIULC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC1=O)C2CO2

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Epoxidation and Cyclization

A common synthetic route to 4,5-epoxy-3-hydroxyvaleric acid-beta-lactone involves:

  • Starting from 3-hydroxyvaleric acid or its derivatives.
  • Introduction of the epoxy group at positions 4 and 5 via stereoselective epoxidation of a suitable precursor alkene.
  • Subsequent intramolecular cyclization to form the beta-lactone ring.

The key challenge lies in controlling the stereochemistry during epoxidation and ensuring efficient cyclization to the strained beta-lactone ring without side reactions such as polymerization or ring-opening.

Stereoselective Epoxidation:

  • Sharpless asymmetric epoxidation or other chiral catalyst-mediated epoxidations can be employed to introduce the epoxide with high enantiomeric excess.
  • The epoxidation typically targets an alkene precursor with defined stereochemistry to yield the 4,5-epoxy moiety.

Beta-Lactone Formation:

  • Cyclization to the beta-lactone is achieved by intramolecular nucleophilic attack of the 3-hydroxyl group on the activated carboxyl or derivative (e.g., acid chloride or anhydride).
  • Acid catalysis or dehydrating agents may be used to promote ring closure.
  • The reaction conditions must be carefully controlled to prevent hydrolysis or polymerization of the lactone.

Biosynthetic and Enzymatic Methods

Biotechnological approaches have been developed for producing enantiomerically pure hydroxycarboxylic acids, which serve as precursors for lactone formation.

  • Microbial fermentation using recombinant strains (e.g., engineered Escherichia coli) can produce 3-hydroxyvaleric acid derivatives with high enantiomeric purity.
  • Enzymatic hydroxylation of valeric acid or asymmetric reduction of 3-keto acids yields optically active hydroxy acids.
  • Subsequent chemical or enzymatic cyclization can convert these hydroxy acids into the corresponding beta-lactones.

This method benefits from mild reaction conditions and high stereochemical control but requires further chemical steps to introduce the epoxy group at positions 4 and 5.

Chemical Degradation of Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates such as poly(3-hydroxyvalerate) can be chemically degraded to yield hydroxyvaleric acid derivatives.

  • Acidic alcoholysis or hydrolytic degradation of PHAs produces methyl esters of hydroxycarboxylic acids.
  • These esters can be purified by distillation and then saponified to the free acids.
  • Subsequent epoxidation and cyclization steps yield the target beta-lactone compound.

This approach leverages renewable biopolymers as starting materials but involves multiple chemical transformations.

Summary of Preparation Methods

Method Description Advantages Limitations
Chemical Epoxidation + Cyclization Epoxidation of 4,5-alkene precursor followed by intramolecular cyclization to beta-lactone High stereochemical control; direct synthesis Requires precise control; ring strain issues
Biosynthesis + Enzymatic Modification Microbial production of hydroxyvaleric acid derivatives followed by chemical/enzymatic cyclization Enantiomeric purity; mild conditions Multi-step; requires downstream chemical steps
Chemical Degradation of PHAs Hydrolytic or acidic degradation of polyhydroxyalkanoates to hydroxy acids, then epoxidation and cyclization Renewable starting materials Multiple steps; purification needed

Chemical Reactions Analysis

Types of Reactions

4-(oxiran-2-yl)oxetan-2-one undergoes a variety of chemical reactions due to the strained nature of its rings. These include:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Peracids, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, catalytic hydrogenation

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening of the oxirane ring with an amine would yield a β-amino alcohol .

Scientific Research Applications

Synthesis of Polymers

One of the primary applications of 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone is in the synthesis of biodegradable polymers. It can undergo ring-opening polymerization to form polyesters with desirable mechanical properties. These polymers have potential uses in drug delivery systems and tissue engineering due to their biocompatibility and biodegradability.

Property Value
Monomer Type4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone
Polymerization MethodRing-opening polymerization
ApplicationsBiodegradable plastics, drug delivery systems

Pharmaceutical Applications

Research indicates that derivatives of 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone exhibit significant biological activity. For instance, studies have shown that compounds derived from this lactone possess antitumor properties, enhancing the lifespan of mice implanted with cancer cells by approximately 23% . The compound's ability to inhibit certain enzymes makes it a candidate for further development in cancer therapeutics.

Study Findings
Antitumor ActivityIncreased lifespan in mice
Target EnzymesDNA-topoisomerases

Chemical Communication

The lactone motif found in 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone is also significant in chemical communication among organisms. It serves as a signaling molecule in various biological systems, impacting processes such as plant growth and insect behavior . This application opens avenues for exploring its use in agricultural science.

Case Study 1: Biodegradable Polymers

A study focused on the use of 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone for synthesizing biodegradable polyesters demonstrated that these materials could be processed into films with suitable mechanical properties for packaging applications. The research highlighted the compound's potential for reducing plastic waste while maintaining functionality .

Case Study 2: Antitumor Activity

In another study examining the antitumor effects of derivatives from 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone, researchers synthesized several analogs and tested their efficacy against various cancer cell lines. The results indicated that specific modifications to the lactone structure significantly enhanced cytotoxicity against resistant cancer cells .

Mechanism of Action

The mechanism of action of 4-(oxiran-2-yl)oxetan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or interaction with cellular components .

Comparison with Similar Compounds

4-(oxiran-2-yl)oxetan-2-one can be compared with other compounds that contain oxirane or oxetane rings:

Q & A

Basic Research Questions

What are the critical considerations for synthesizing 4,5-epoxy-3-hydroxyvaleric acid-beta-lactone in a laboratory setting?

Synthesis of this compound requires precise control of epoxy and lactone ring formation. Key steps include:

  • Epoxidation : Use of peracid reagents (e.g., mCPBA) under anhydrous conditions to avoid side reactions .
  • Lactonization : Acid-catalyzed cyclization, monitored via thin-layer chromatography (TLC) or HPLC to track intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, followed by characterization via 1^1H/13^13C NMR and FTIR to confirm stereochemistry and functional groups .

How should researchers handle and store 4,5-epoxy-3-hydroxyvaleric acid-beta-lactone to ensure stability?

  • Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Handling : Use chemical fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential skin/eye irritation risks .
  • Reactivity : Avoid exposure to moisture, strong acids/bases, and elevated temperatures (>40°C) to preserve the epoxy-lactone structure .

What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–240 nm) to assess purity .
  • Spectroscopy :
    • 1^1H NMR (in CDCl3_3) to identify epoxy protons (δ 3.5–4.5 ppm) and lactone carbonyl (δ 170–180 ppm) .
    • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .

Advanced Research Questions

How can computational modeling resolve contradictions in proposed reaction mechanisms for epoxy-lactone systems?

  • Density Functional Theory (DFT) : Calculate transition-state energies to compare epoxidation pathways (e.g., stereoselectivity via Sharpless vs. Prilezhaev mechanisms) .
  • Molecular Dynamics (MD) : Simulate solvent effects on lactone ring stability, particularly in polar aprotic solvents like THF or DMF .
  • Validation : Cross-reference computational data with experimental kinetic studies (e.g., rate constants from 1^1H NMR reaction monitoring) .

What strategies mitigate batch-to-batch variability in biological activity studies of this compound?

  • Standardization : Use identical synthetic protocols (e.g., reagent stoichiometry, temperature) and validate purity via LC-MS .
  • Bioassay Design : Include positive/negative controls (e.g., known epoxy-lactone derivatives) and replicate experiments to account for biological variability .
  • Data Normalization : Express activity relative to a stable internal standard (e.g., IC50_{50} values adjusted for purity) .

How do environmental factors influence the compound’s ecological toxicity profile?

  • Aquatic Toxicity Testing : Perform OECD 201/202 guidelines using Daphnia magna or algae, accounting for hydrolysis byproducts (e.g., valeric acid derivatives) .
  • Degradation Studies : Monitor photolytic degradation under UV light (λ = 254 nm) and biodegradation in soil/water systems via GC-MS .
  • Structure-Activity Relationships (SAR) : Compare toxicity of 4,5-epoxy derivatives with non-epoxy analogs to identify critical functional groups .

What advanced techniques resolve structural ambiguities in crystallographic studies of this compound?

  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl4_4) to enhance diffraction quality .
  • Electron Diffraction : Apply microcrystal electron diffraction (MicroED) for nanoscale crystals .
  • Solid-State NMR : Use 13^13C CP/MAS NMR to analyze hydrogen-bonding networks and crystal packing .

Methodological Notes

  • Safety Protocols : Refer to GHS hazard codes (e.g., H314, H335) for risk mitigation during synthesis .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) and chromatograms in open-access repositories .
  • Ethical Compliance : Adhere to institutional guidelines for ecotoxicology testing and chemical disposal .

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